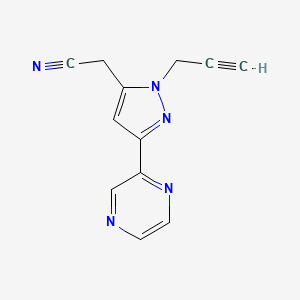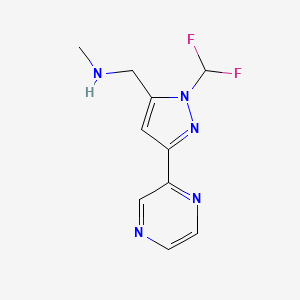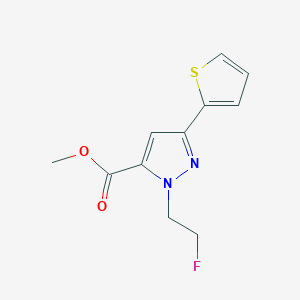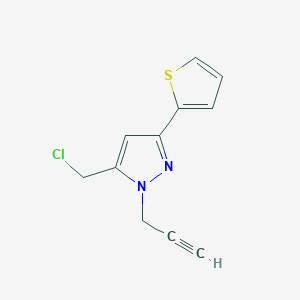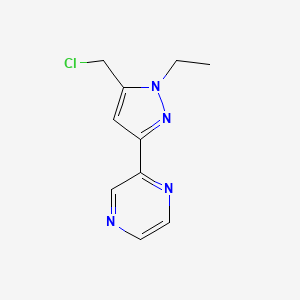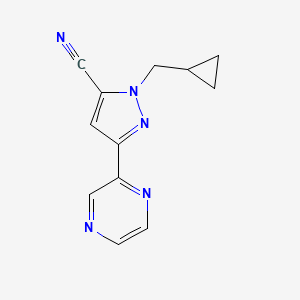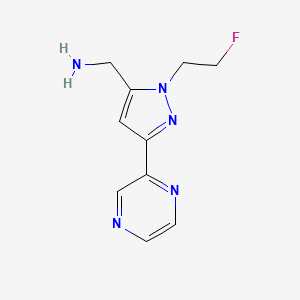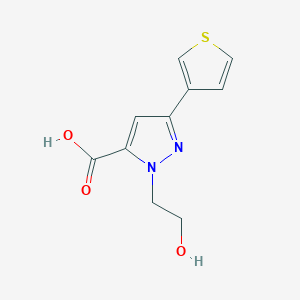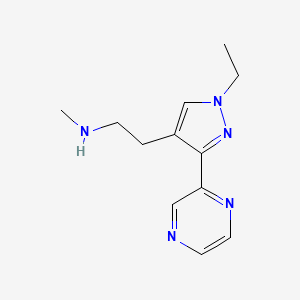
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Descripción general
Descripción
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine, or 2-EPPM, is a pyrazole-based amine compound that has been studied for its potential applications in medicinal chemistry and drug design. This compound has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-bacterial, and anti-viral properties. Furthermore, 2-EPPM has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and 12-lipoxygenase (12-LOX). This compound has also been studied for its potential use as a drug for the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Chemical Synthesis and Structural Analysis : A study presented the synthesis and characterization of pyrazole derivatives, including X-ray crystal study, to identify their structure and potential bioactivities. The research explored the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to the identification of compounds with significant biological activity potential against breast cancer and microbes (Titi et al., 2020).
Biological Applications
- Antitumor, Antifungal, and Antibacterial Properties : The synthesis of pyrazole derivatives has shown antitumor, antifungal, and antibacterial pharmacophore sites, indicating their potential in developing treatments for various diseases. Theoretical calculations and biological activity analyses confirmed their potential against specific cancer cell lines and microbial species (Titi et al., 2020).
- Catalytic Applications : Pyrazolyl compounds were utilized to form zinc(II) carboxylate complexes, acting as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research underscores the environmental and industrial relevance of such compounds in producing polymers and carbonates under relatively mild conditions (Matiwane et al., 2020).
Antimicrobial and Anticancer Activity
- Synthesis for Medical Applications : Novel synthesis methods have been developed for creating pyrazole-containing compounds with significant antimicrobial and anticancer activities. These compounds have been tested against various bacterial strains and cancer cell lines, showing promising results in inhibiting growth and inducing cytotoxic effects (Hafez et al., 2016).
Propiedades
IUPAC Name |
2-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-3-17-9-10(4-5-13-2)12(16-17)11-8-14-6-7-15-11/h6-9,13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFRRFMLXFPRFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




